molecular formula C9H18N2O B7874402 1-(Azetidin-3-yl)-4-methoxypiperidine

1-(Azetidin-3-yl)-4-methoxypiperidine

Cat. No.: B7874402
M. Wt: 170.25 g/mol
InChI Key: WSQRFHDHJUHBIQ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-methoxypiperidine is a heterocyclic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strain and reactivity, while the piperidine ring is a six-membered nitrogen-containing ring commonly found in many natural and synthetic compounds.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4-methoxypiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DBU, reducing agents like lithium aluminium hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cytotoxicity against tumor cells or antibacterial activity .

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4-methoxypiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine and piperidine rings, providing a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-12-9-2-4-11(5-3-9)8-6-10-7-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQRFHDHJUHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702590
Record name 1-(Azetidin-3-yl)-4-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-60-9
Record name 1-(Azetidin-3-yl)-4-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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